Superior Substrate Incorporation Efficiency of AZTTP over d4TTP for HIV-1 RT
AZT's active form, AZTTP, demonstrates significantly higher incorporation efficiency by HIV-1 reverse transcriptase compared to the structurally related FDA-approved NRTI, for which the active form is d4TTP (stavudine-TP). Pre-steady-state and steady-state kinetic analyses reveal a critical functional difference [1].
| Evidence Dimension | Substrate efficiency (kcat/Km) relative to natural substrate dTTP for HIV-1 RT |
|---|---|
| Target Compound Data | AZTTP is incorporated almost as efficiently as dTTP (kcat/Km ratio near unity) |
| Comparator Or Baseline | Stavudine-TP (d4TTP) and other 2',3'-dideoxynucleoside triphosphates are 6- to 30-fold less efficient substrates than dTTP. |
| Quantified Difference | Approximately 6- to 30-fold difference in catalytic efficiency (kcat/Km) favoring AZTTP over d4TTP and related dideoxynucleotide TP analogs |
| Conditions | Pre-steady-state single-nucleotide incorporation assay using purified HIV-1 RT, a defined DNA-primed RNA template, and physiological Mg2+ concentrations. |
Why This Matters
For enzymatic or structural studies requiring a highly efficient chain terminator that mimics natural substrate kinetics, AZTTP provides near-native incorporation rates that are unattainable with stavudine or similar first-generation dideoxynucleoside analogs.
- [1] Reardon, J. E. (1992). Human immunodeficiency virus reverse transcriptase: steady-state and pre-steady-state kinetics of nucleotide incorporation. Biochemistry, 31(18), 4473-4479. View Source
